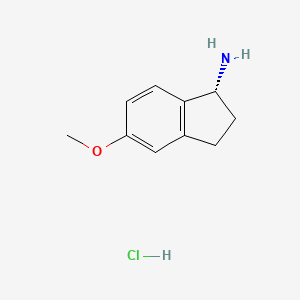
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid, also known as 5-bromo-2-hydroxybenzoic acid (BHBA), is an important carboxylic acid that is widely used in many areas of scientific research. BHBA has a variety of applications, ranging from synthesis and drug development to biochemical and physiological research.
Aplicaciones Científicas De Investigación
BHBA is used in a variety of scientific research applications, including drug development, biochemical and physiological research, and organic synthesis. BHBA is used in drug development as a starting material for the synthesis of various drugs, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It is also used in biochemical and physiological research to study the effects of various compounds on cellular metabolism. In organic synthesis, BHBA is used to produce a variety of chemical compounds, such as polymers, dyes, and pharmaceuticals.
Mecanismo De Acción
BHBA is an organic compound that has a variety of effects on cells and organisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
BHBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression. In animal studies, BHBA has been shown to reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHBA has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. Additionally, BHBA has a variety of applications in scientific research, which makes it a useful tool for researchers. However, there are also some limitations to using BHBA in laboratory experiments. BHBA is a potent compound, and its effects can be difficult to control. Additionally, BHBA is not soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for BHBA research. One potential direction is to explore the use of BHBA as a drug delivery vehicle. BHBA has been shown to have a variety of effects on cells and organisms, and it could potentially be used to deliver drugs to specific cells or tissues. Additionally, BHBA could be used to study the effects of various compounds on cellular metabolism. Finally, BHBA could be used to develop new synthetic methods for the production of various compounds, such as polymers, dyes, and pharmaceuticals.
Métodos De Síntesis
BHBA can be synthesized in a variety of ways, including the Williamson ether synthesis, the reductive amination of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde, and the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde with 2-bromopropionic acid. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde and 2-bromopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces BHBA in high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves the conversion of 5-bromo-2-hydroxybenzaldehyde to 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid through a series of reactions.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours to obtain 5-bromo-2-ethoxybenzaldehyde.", "Step 2: Dissolve 5-bromo-2-ethoxybenzaldehyde in ethanol and add ethyl acetoacetate. Heat the mixture to reflux for 4 hours to obtain 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane.", "Step 3: Dissolve 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane in hydrochloric acid and add bromine. Heat the mixture to reflux for 2 hours to obtain 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.", "Step 4: Neutralize the mixture with sodium hydroxide and filter the precipitate. Wash the precipitate with water and dry to obtain the final product, 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid." ] } | |
Número CAS |
2228535-88-2 |
Fórmula molecular |
C11H9BrO4 |
Peso molecular |
285.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



